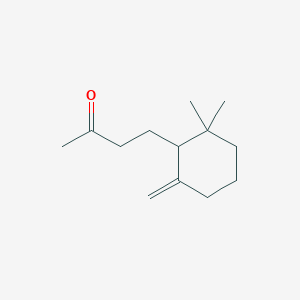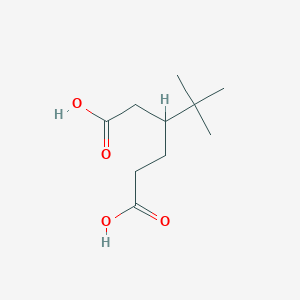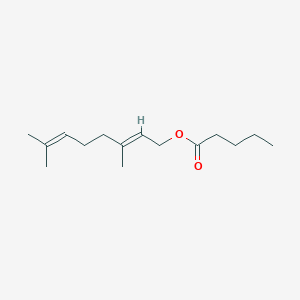
LEAD CYANATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEAD CYANATE is an organometallic compound with the molecular formula C₂N₂O₂Pb It is characterized by the presence of lead coordinated to two cyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LEAD CYANATE can be synthesized through the reaction of lead(II) acetate with potassium cyanate in an aqueous medium. The reaction typically proceeds as follows: [ \text{Pb(CH₃COO)₂} + 2 \text{KNCO} \rightarrow \text{Pb(NCO)₂} + 2 \text{KCH₃COO} ] The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of dicyanatolead involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through multiple recrystallization steps to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
LEAD CYANATE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The cyanate groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halide salts or phosphine ligands are employed under mild conditions.
Major Products Formed
Oxidation: Lead(IV) oxide or lead(IV) acetate.
Reduction: Lead metal or lead(II) acetate.
Substitution: Lead halides or lead phosphine complexes.
Aplicaciones Científicas De Investigación
LEAD CYANATE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-containing compounds.
Biology: Studies have explored its potential as a biological probe due to its unique coordination properties.
Medicine: Research is ongoing to investigate its potential use in radiotherapy for cancer treatment.
Industry: It is used in the production of specialized materials, such as lead-based catalysts and semiconductors.
Mecanismo De Acción
The mechanism by which dicyanatolead exerts its effects involves the coordination of the lead center to various molecular targets. The cyanate groups can participate in ligand exchange reactions, allowing the compound to interact with different biological and chemical systems. The pathways involved include:
Coordination Chemistry: The lead center forms stable complexes with various ligands.
Ligand Exchange: The cyanate groups can be replaced by other ligands, facilitating diverse chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Lead(II) acetate: Similar in terms of lead content but lacks the cyanate groups.
Lead(II) chloride: Contains lead and halide ligands instead of cyanate.
Lead(II) nitrate: Contains lead and nitrate ligands, differing in reactivity and applications.
Uniqueness
LEAD CYANATE is unique due to the presence of cyanate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry and industry.
Propiedades
IUPAC Name |
dicyanatolead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNO.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNFHKPWZSITM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)O[Pb]OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2O2Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586916 |
Source


|
| Record name | Dicyanatoplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-58-2 |
Source


|
| Record name | Dicyanatoplumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

